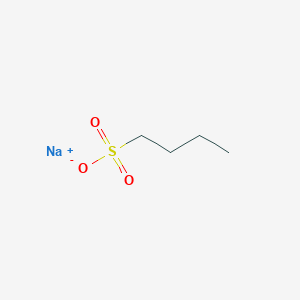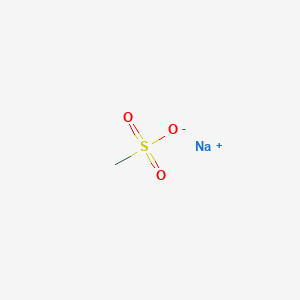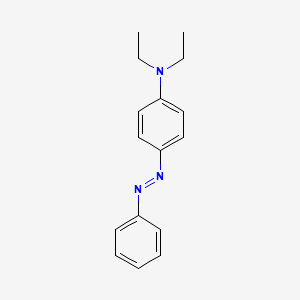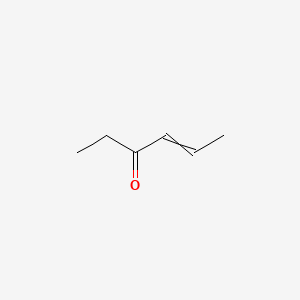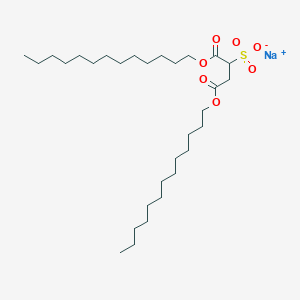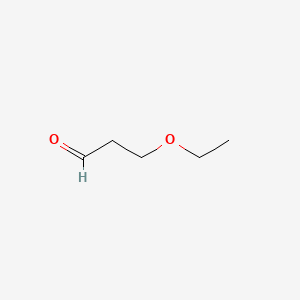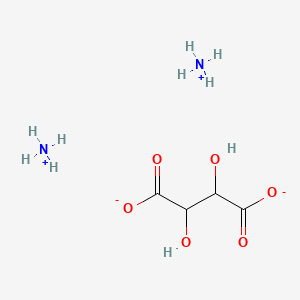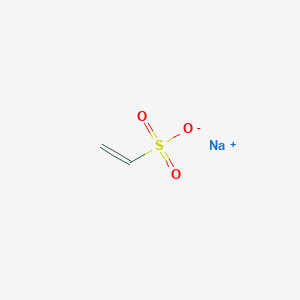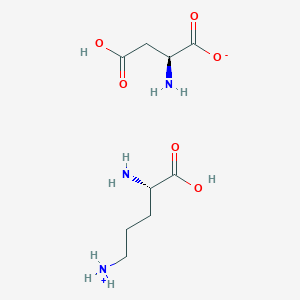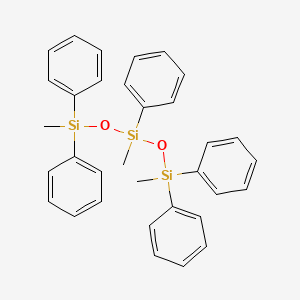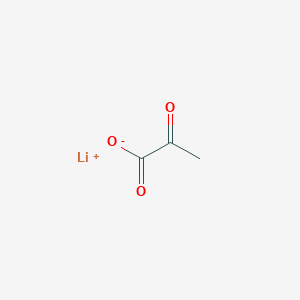
lithium;2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline powder with the molecular formula C₃H₃LiO₃ and a molecular weight of 94.00 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium 2-oxopropanoate can be synthesized through the neutralization of pyruvic acid with lithium hydroxide. The reaction is typically carried out in an aqueous solution, followed by evaporation to obtain the crystalline product .
Industrial Production Methods
Industrial production of lithium 2-oxopropanoate involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium acetate and carbon dioxide.
Reduction: It can be reduced to form lithium lactate.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Lithium acetate and carbon dioxide.
Reduction: Lithium lactate.
Substitution: Various substituted lithium 2-oxopropanoate derivatives.
Applications De Recherche Scientifique
Lithium 2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other lithium compounds.
Biology: It is used in studies related to cellular metabolism and energy production.
Industry: It is used in the production of lithium-ion batteries and other energy storage devices.
Mécanisme D'action
The mechanism of action of lithium 2-oxopropanoate involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in cellular signaling and metabolism.
Modulation of Neurotransmitter Receptors: It modulates neurotransmitter receptors, including glutamate receptors, which play a role in neuronal communication.
Neuroprotective Effects: It exerts neuroprotective effects by enhancing the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium Carbonate: Used as a mood stabilizer in the treatment of bipolar disorder.
Lithium Citrate: Also used as a mood stabilizer and has similar therapeutic effects as lithium carbonate.
Lithium Orotate: Used as a dietary supplement for its potential neuroprotective effects.
Uniqueness
Lithium 2-oxopropanoate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
lithium;2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHGWPRBMPXCX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
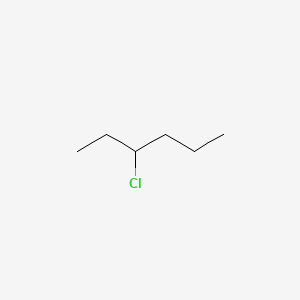
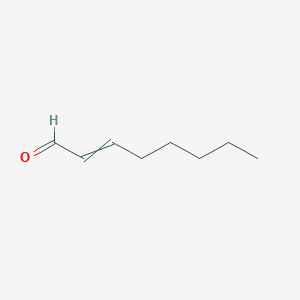
![sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B7820995.png)
